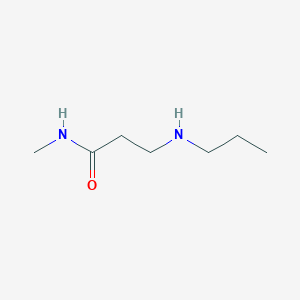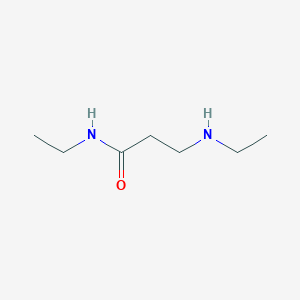![molecular formula C18H23NO B1385282 N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline CAS No. 1040685-84-4](/img/structure/B1385282.png)
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline
Descripción general
Descripción
“N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline” is a chemical compound with the molecular formula C18H23NO . It is used in early discovery research as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 269.38 . The compound is a solid at room temperature, with a predicted boiling point of 418.7°C at 760 mmHg and a predicted density of 1.0 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Study
- N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline and its derivatives have been synthesized and analyzed for pharmacological properties. These compounds exhibit significant antibiotic effects against both Gram-positive and Gram-negative bacteria and possess lipoxygenase inhibitory activity, indicating their potential in antibacterial and anti-inflammatory treatments (Rasool et al., 2016).
Structural and Conformational Analysis
- Detailed structural and conformational analyses have been performed on aroxyalkylaminoalcohol derivatives, including this compound. These studies reveal how protonation affects the geometry of the molecule, significantly influencing the orientation of the aromatic rings and the molecular conformations, which can have implications for their pharmacological activities (Nitek et al., 2022).
Antibacterial and Enzyme Inhibition Studies
- Derivatives of this compound have been synthesized and characterized for their antibacterial and enzyme inhibition properties. These studies highlight the molecule's potential in developing new therapeutic agents with specific target activities (Aziz‐ur‐Rehman et al., 2014).
Anticonvulsant Properties
- Research has also focused on the anticonvulsant properties of this compound derivatives. These studies involve in vivo tests and neurotoxicity evaluations, contributing valuable insights into the compound's potential in treating seizures and related neurological disorders (Waszkielewicz et al., 2015).
Environmental Degradation Studies
- The degradation of this compound and its environmental impact have been studied extensively. Research in this area focuses on understanding the chemical oxidation pathways and identifying the intermediates formed during the degradation process, which is crucial for environmental monitoring and management (Masomboon et al., 2009).
Propiedades
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-8-9-17(16(4)12-13)19-10-11-20-18-14(2)6-5-7-15(18)3/h5-9,12,19H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYLMLMCRMSFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCOC2=C(C=CC=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





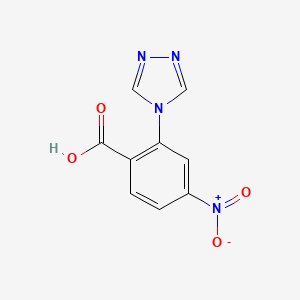
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)
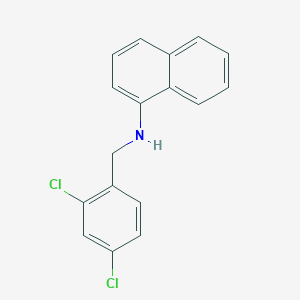
![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)
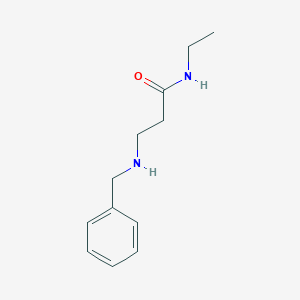
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline](/img/structure/B1385218.png)
